molecular formula C32H48O11 B14290887 Acetylperuvoside CAS No. 117742-04-8

Acetylperuvoside

Cat. No.: B14290887
CAS No.: 117742-04-8
M. Wt: 608.7 g/mol
InChI Key: AEUATSCGBUXTAP-UHFFFAOYSA-N
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Description

Acetylperuvoside is a cardiac glycoside derived from the plant Cascabela thevetioides. It is known for its potent biological activities, particularly in the treatment of heart conditions. This compound is a derivative of peruvoside, which is also a well-known cardiac glycoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylperuvoside typically involves the acetylation of peruvoside. Peruvoside can be extracted from the seeds of Cascabela thevetioides through a series of steps including fermentation, extraction, and chromatography . The acetylation process involves reacting peruvoside with acetic anhydride in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The seeds of Cascabela thevetioides are fermented to release glycosides, which are then extracted and purified using chromatography. The purified peruvoside is then acetylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Acetylperuvoside undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Acetylperuvoside has a wide range of scientific research applications:

Mechanism of Action

Acetylperuvoside exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound effective in treating heart failure .

Comparison with Similar Compounds

Acetylperuvoside is similar to other cardiac glycosides such as digoxin and digitoxin. it has unique properties that make it distinct:

    Digoxin: Like this compound, digoxin inhibits the sodium-potassium ATPase enzyme, but it has a different chemical structure and pharmacokinetic profile.

    Digitoxin: Digitoxin also inhibits the sodium-potassium ATPase enzyme, but it has a longer half-life compared to this compound.

Similar compounds include:

This compound’s unique acetyl group distinguishes it from other cardiac glycosides, potentially offering different pharmacological properties and therapeutic benefits.

Properties

CAS No.

117742-04-8

Molecular Formula

C32H48O11

Molecular Weight

608.7 g/mol

IUPAC Name

acetic acid;3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C30H44O9.C2H4O2/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17;1-2(3)4/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3;1H3,(H,3,4)

InChI Key

AEUATSCGBUXTAP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O.CC(=O)O

Origin of Product

United States

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